Comparative Insulin Secretion Kinetics: Rapid Response of Glibornuride vs. Delayed Glibenclamide Action
In a direct head-to-head comparison, equipotent doses of Glibornuride and glibenclamide were established to achieve a 30% maximum blood glucose reduction in healthy volunteers . At these equipotent doses, Glibornuride and tolbutamide exhibited a rapid onset of insulin secretion, while glibenclamide demonstrated a significantly delayed insulin response . The difference in the timing of the maximum insulin increment was a key differentiator, with Glibornuride acting quickly like tolbutamide, in contrast to the delayed peak observed with glibenclamide .
| Evidence Dimension | Time to Maximum Insulin Secretion |
|---|---|
| Target Compound Data | Rapid insulin secretion |
| Comparator Or Baseline | Glibenclamide: Delayed insulin secretion; Tolbutamide: Rapid insulin secretion |
| Quantified Difference | Qualitative difference in timing: Glibornuride (rapid) vs. Glibenclamide (delayed). |
| Conditions | Intravenous administration of equipotent doses (ED30 for blood glucose reduction) in healthy volunteers and diabetic patients. |
Why This Matters
This kinetic difference is critical for researchers studying postprandial glucose excursions or for formulators seeking a sulfonylurea with a rapid, short-acting profile, as Glibornuride's dynamics closely mimic first-generation agents but with higher potency.
